1,1'-(3-Phenylallylidene)bis(1H-indole)
Description
Overview of Indole (B1671886) Chemistry and Derivatives
The indole nucleus is a foundational heterocyclic scaffold that has garnered immense attention from chemists and biochemists for over a century. nih.gov Its prevalence in nature and its versatility in synthetic applications underscore its importance. researchgate.netcymitquimica.com
Indole is an aromatic heterocyclic organic compound featuring a bicyclic structure. mdpi.comjneonatalsurg.com This structure consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.gov The planarity of the molecule and the delocalization of ten π-electrons across both rings satisfy Hückel's rule for aromaticity (4n+2 π electrons, where n=2), bestowing it with considerable stability. scielo.br
The indole ring system is π-excessive, meaning it is electron-rich, which dictates its chemical reactivity. chemicalbook.com The nitrogen atom's lone pair of electrons participates in the aromatic system, making the molecule less basic than typical amines. Electrophilic substitution reactions are characteristic of indole, with the C3 position being the most reactive site—approximately 10¹³ times more reactive than benzene. chemicalbook.com
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.netresearchgate.net It is a crucial component of the essential amino acid tryptophan, which is a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net
Beyond its role in fundamental biochemistry, the indole nucleus is a key structural element in a vast array of natural products, including complex alkaloids like vincristine (B1662923) and vinblastine, which are used as anticancer agents. researchgate.netmdpi.com Furthermore, synthetic indole derivatives have led to the development of important pharmaceuticals such as the anti-inflammatory drug indomethacin (B1671933) and various antiviral and antimicrobial agents. mdpi.com The wide-ranging applications of indole derivatives in pharmaceuticals, agrochemicals, and materials science continue to drive research in this area. nih.govnih.gov
Classification and Structural Diversity of Bisindole Compounds
Bisindoles are molecules containing two indole units, which can be linked in various ways, leading to significant structural diversity. mdpi.com These compounds are often more biologically effective than their monomeric counterparts. The nature of the linkage between the two indole rings is a primary basis for their classification.
The primary distinction in bisindole structures lies in the point of connection between the two indole moieties.
C-Linked Bisindoles: This is the most common class, where the two indole rings are connected via a carbon-carbon or a carbon-linker-carbon bond. A prevalent example is the formation of bis(indolyl)methanes through the reaction of indoles with aldehydes or ketones, which typically results in a linkage between the C3 positions of the two indoles.
N-Linked Bisindoles: In this class, the linkage involves the nitrogen atom of the indole rings. This can include a direct N-N bond or, more commonly, a linker atom or group connecting the two nitrogen atoms (N-X-N'). Glycosylation, the attachment of a carbohydrate, is a well-known process that can occur on the nitrogen atom of amino acid side chains, referred to as N-linked glycosylation.
Among the various classes of bisindoles, those with a direct or indirect linkage between the two nitrogen atoms (N,N'-bisindoles) are described as "exceedingly rare". The synthesis of these molecules presents significant challenges, and consequently, very few synthetic methodologies have been reported.
Historically, the N,N'-bisindole moiety was first proposed as a hypothetical intermediate over 60 years ago. However, it was the isolation of natural products like Schischkiniin, an anti-cancer compound containing a rare N,N'-linked bisindole motif within a macrocycle, that intensified interest in this area. The unique structural arrangement and the inherent challenges in forming the N-N or N-linker-N bond have made the development of new synthetic protocols for N,N'-bisindoles a significant and active area of contemporary organic chemistry research.
Positioning of 1,1'-(3-Phenylallylidene)bis(1H-indole) within Bisindole Research
The compound 1,1'-(3-Phenylallylidene)bis(1H-indole) is a specific example of the rare N,N'-bisindole class. Its name indicates that two indole rings are connected at their respective nitrogen (N1 and N1') positions through a '3-phenylallylidene' linker. This linker is derived from cinnamaldehyde (B126680) and consists of a three-carbon chain with a phenyl group substituent. researchgate.net
While extensive research has been published on C-linked bis(indolyl)methanes, specific detailed research findings on the synthesis, characterization, and application of 1,1'-(3-Phenylallylidene)bis(1H-indole) are not widely documented in publicly available literature. However, its structure places it firmly within the emerging and synthetically challenging field of N,N'-bisindole chemistry. Its existence as a research chemical highlights the ongoing exploration into this rare molecular architecture.
Below are the known chemical properties of this compound.
The synthesis of such a molecule would likely involve the reaction of two equivalents of indole with cinnamaldehyde or a related derivative under conditions that favor N-alkylation over the more common C3-alkylation. The study of compounds like 1,1'-(3-Phenylallylidene)bis(1H-indole) contributes to a deeper understanding of the reactivity of the indole nitrogen and provides pathways to novel molecular scaffolds that may possess unique chemical and biological properties, distinct from their C-linked isomers.
Table of Mentioned Compounds
Hypothetical Unique Structural Elements of the Phenylallylidene Bridge
Without specific analytical data for 1,1'-(3-Phenylallylidene)bis(1H-indole), the structural elements can only be discussed in hypothetical terms based on its constituent parts.
The phenylallylidene bridge in this molecule would connect the nitrogen atoms of the two indole rings. This bridge is composed of a three-carbon chain with a double bond (allylidene) and a phenyl group substituent.
Key hypothetical structural features would include:
Stereochemistry: The double bond in the allylidene bridge could exist as either the E or Z isomer, leading to different three-dimensional arrangements of the molecule. The steric hindrance between the phenyl group and the bulky indole moieties would likely favor one isomer over the other.
A summary of the constituent parts and their likely contribution to the structure is presented in Table 1.
| Component | Potential Structural Contribution |
|---|---|
| Two Indole Rings | Provide a rigid, aromatic, and electron-rich scaffold. |
| N,N'-Linkage | A rare connection type that defines the class of the molecule and influences the spatial orientation of the indole units relative to each other. |
| Allylidene Bridge | Introduces a conjugated, unsaturated linker. The C=C double bond introduces geometric isomerism (E/Z). |
| Phenyl Group | Adds steric bulk and a large, non-polar surface area. Its electronic properties can influence the adjacent π-system. |
Rationale for a Dedicated Academic Investigation of this Specific Motif
While no dedicated investigation has been found, a rationale can be constructed based on the general principles of medicinal chemistry and materials science.
The academic investigation of a novel molecule like 1,1'-(3-Phenylallylidene)bis(1H-indole) would likely be driven by several key factors:
Novelty in Chemical Space: As a member of the rare N,N'-linked bisindole family with a unique unsaturated bridge, the synthesis and characterization of this compound would be a contribution to fundamental chemical knowledge. Developing a synthetic route to this specific structure would be a primary objective. The reaction of indole with cinnamaldehyde, a logical precursor, typically leads to other products, making the synthesis of an N,N'-linked derivative a non-trivial challenge. nih.gov
Potential Biological Activity: Bisindole alkaloids, as a broad class, exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. nih.govnih.gov The unique three-dimensional structure and electronic profile of 1,1'-(3-Phenylallylidene)bis(1H-indole) would make it a candidate for screening in various biological assays. The phenylallylidene bridge could allow the two indole moieties to position themselves in a specific orientation to interact with biological targets like enzymes or receptors.
Materials Science Applications: Molecules with extended conjugated π-systems and aromatic rings can exhibit interesting photophysical properties. Investigations could explore its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in novel dyes or sensors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93894-33-8 |
|---|---|
Molecular Formula |
C25H20N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(E)-1-indol-1-yl-3-phenylprop-2-enyl]indole |
InChI |
InChI=1S/C25H20N2/c1-2-8-20(9-3-1)14-15-25(26-18-16-21-10-4-6-12-23(21)26)27-19-17-22-11-5-7-13-24(22)27/h1-19,25H/b15-14+ |
InChI Key |
HAUAQFOFKQFXIJ-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Reaction Chemistry and Derivatization Strategies
Reactivity Profile of the Indole (B1671886) N1 Position in N,N'-Bisindoles
In the target molecule, the N1 positions of both indole rings are incorporated into the phenylallylidene bridge, forming tertiary amine linkages. Unlike bisindoles connected by a direct N-N bond, which can exhibit instability, the N-C bonds within this bridge are expected to be robust under typical reaction conditions.
The reactivity at the N1 position is intrinsically linked to the stability of the N-C bond. The nitrogen lone pairs are partially delocalized into the aromatic system of the indole rings, which reduces their nucleophilicity and basicity compared to a typical tertiary amine. Consequently, reactions directly targeting the nitrogen atoms, such as protonation or quaternization with alkyl halides, are less favorable. Cleavage of the N-C bonds of the bridge would likely require harsh acidic or reductive conditions, leading to the fragmentation of the molecule rather than selective derivatization. Therefore, the N1 positions are generally considered unreactive points for derivatization in this system, serving primarily as a stable linking point for the two indole moieties.
Transformations of the Phenylallylidene Bridge
The conjugated phenylallylidene bridge is a key feature of the molecule, offering several avenues for chemical transformation through its olefinic double bond and its pendant phenyl ring.
The carbon-carbon double bond in the allylidene bridge is part of a conjugated π-system, which influences its reactivity. It is susceptible to a variety of addition reactions.
Hydrogenation: Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C), would be expected to reduce the double bond, yielding the corresponding saturated 1,1'-(3-Phenylpropylidene)bis(1H-indole).
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the corresponding dihalo-derivative. The regiochemistry of such additions to N-alkenyl indoles is influenced by the electronic properties of the indole nitrogen.
Cycloaddition Reactions: The conjugated nature of the bridge suggests its potential to act as a 1,3-diene component in Diels-Alder reactions. For instance, reaction with a suitable dienophile, such as maleic anhydride, could potentially yield a [4+2] cycloadduct. While cycloaddition reactions of C3-alkenylindoles are known to proceed via dearomatization of the indole ring, the reactivity of N-alkenyl systems like this one remains a subject of specific investigation. nih.govacs.org
Table 1: Potential Olefinic Functionalization Reactions
| Reaction | Reagents | Potential Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 1,1'-(3-Phenylpropylidene)bis(1H-indole) |
| Bromination | Br₂ in CCl₄ | 1,1'-(1,2-Dibromo-3-phenylpropylidene)bis(1H-indole) |
| Epoxidation | m-CPBA | 1,1'-(2,3-Epoxy-3-phenylpropylidene)bis(1H-indole) |
The phenyl group attached to the bridge can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The allylidene group attached to the phenyl ring acts as an activating, ortho-, para-directing group. This directing effect is due to the ability of the double bond to stabilize the cationic intermediate (arenium ion) formed during the substitution at these positions through resonance. Therefore, electrophiles are expected to add primarily at the ortho and para positions of the phenyl ring.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of the Phenyl Moiety
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1,1'-(3-(2-Nitrophenyl)allylidene)bis(1H-indole) and 1,1'-(3-(4-Nitrophenyl)allylidene)bis(1H-indole) |
| Bromination | Br₂, FeBr₃ | 1,1'-(3-(2-Bromophenyl)allylidene)bis(1H-indole) and 1,1'-(3-(4-Bromophenyl)allylidene)bis(1H-indole) |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1,1'-(3-(4-Acetylphenyl)allylidene)bis(1H-indole) (para-product typically favored due to sterics) |
Derivatization of Indole Nuclei in the Bisindole System
The indole rings are electron-rich aromatic systems and are prime targets for derivatization, particularly through electrophilic substitution.
The indole nucleus is highly activated towards electrophilic attack, with substitution occurring preferentially at the C3 position. In 1,1'-(3-Phenylallylidene)bis(1H-indole), both C3 and C3' positions are unsubstituted and available for reaction. The N1-substitution electronically activates the C3 position, making it highly nucleophilic. Due to the symmetry of the molecule, bis-substitution at both C3 and C3' positions is expected under appropriate stoichiometric conditions.
Common electrophilic substitution reactions for indoles include:
Vilsmeier-Haack Reaction: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (-CHO) at the C3 position.
Mannich Reaction: Using formaldehyde, a secondary amine (like dimethylamine), and acetic acid to introduce an aminomethyl group (-CH₂NR₂) at the C3 position.
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C3 position.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Indole Nuclei
| Reaction | Reagents | Expected Product (Bis-substitution) |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3,3'-(3-Phenylallylidene)bis(1H-indole-3-carbaldehyde) |
| Bromination | N-Bromosuccinimide (2 equiv.) | 1,1'-(3-Phenylallylidene)bis(3-bromo-1H-indole) |
| Nitration | HNO₃, Ac₂O | 1,1'-(3-Phenylallylidene)bis(3-nitro-1H-indole) |
The electron-rich nature of the indole ring makes it generally unreactive toward nucleophiles. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in the parent molecule.
However, functionalization at the C2 position can be achieved through a deprotonation-substitution sequence. Treatment of an N-substituted indole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can selectively deprotonate the C2 position. The resulting 2-lithioindole is a powerful nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to afford C2-substituted derivatives. Given the symmetry of 1,1'-(3-Phenylallylidene)bis(1H-indole), this strategy could potentially be used to introduce substituents at both the C2 and C2' positions.
Multi-Component Reactions for Structural Diversification
The synthesis of the parent compound, 1,1'-(3-phenylallylidene)bis(1H-indole), is typically achieved through a straightforward two-component condensation reaction between two equivalents of indole and one equivalent of cinnamaldehyde (B126680). However, to achieve greater molecular complexity and structural diversity in an efficient manner, multi-component reactions (MCRs) have been explored for the synthesis of related bis(indolyl)methane (BIM) scaffolds. orientjchem.orgdntb.gov.ua MCRs are powerful one-pot strategies where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials, thereby offering significant advantages in terms of atom economy, reduced reaction times, and operational simplicity. researchgate.net
While direct three-component syntheses producing 1,1'-(3-phenylallylidene)bis(1H-indole) are not extensively documented, the principles of MCRs are widely applied to the broader class of indole derivatives to generate diverse libraries of compounds. These reactions often utilize the nucleophilic character of the indole C3-position to react with an aldehyde-derived electrophile, while a third (or fourth) component is incorporated into the final structure.
For instance, three-component reactions involving an indole, an aldehyde, and another nucleophile (such as an enaminone or isocyanide) can lead to highly functionalized, complex indole-based architectures in a single synthetic operation. One-pot protocols that combine indole, an aldehyde, and a catalyst in an environmentally benign solvent like water or ethanol (B145695) are common. samipubco.com These strategies allow for the introduction of various substituents and even the construction of additional heterocyclic rings fused to the indole framework, showcasing the potential for rapid structural diversification starting from simple precursors. The development of solvent-free MCRs further enhances the green credentials of these synthetic routes. researchgate.nettandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Indole | Aldehyde | - | Taurine (B1682933)/Water, Sonication | Symmetrical Bis(indolyl)methanes |
| Indole | Aldehyde | - | Sulfanilic Acid/Water-Ethanol | Symmetrical Bis(indolyl)methanes samipubco.com |
| Indole | Substituted Indole | Aldehyde | Lewis acid-surfactant-SiO2/Ball mill | Unsymmetrical Bis(indolyl)methanes tandfonline.com |
Functional Group Compatibility in Synthesis and Derivatization
The synthesis of 1,1'-(3-phenylallylidene)bis(1H-indole) and its derivatives via the electrophilic substitution of indoles with aldehydes is compatible with a wide range of functional groups on both reacting partners. nih.govacs.org This broad tolerance is crucial for generating diverse chemical libraries for various applications. The reaction is typically robust, proceeding efficiently under various catalytic conditions, from strong Lewis acids to greener catalysts like taurine or sulfanilic acid. samipubco.comnih.gov
On the Aldehyde Component: The aromatic ring of the aldehyde (the phenyl group in cinnamaldehyde) can be substituted with both electron-donating (e.g., methoxy (B1213986), -OCH3) and electron-withdrawing groups (e.g., nitro, -NO2; cyano, -CN; halogens, -F, -Br, -Cl). nih.govresearchgate.net
Electron-withdrawing groups (EWGs): Aromatic aldehydes bearing EWGs such as nitro, cyano, or halide groups generally react smoothly to afford the corresponding bis(indolyl)methane derivatives in good to excellent yields. nih.govnih.gov In some catalytic systems, these groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates.
Electron-donating groups (EDGs): Aldehydes with EDGs like methoxy or alkyl groups are also well-tolerated, consistently producing high yields of the desired products. nih.govrsc.org This demonstrates the versatility of the reaction across a spectrum of electronic properties.
Heterocyclic Aldehydes: The methodology is not limited to benzaldehyde (B42025) derivatives. Heterocyclic aldehydes, such as furfural (B47365) or indole-3-carbaldehyde, also serve as effective substrates, leading to products with extended heterocyclic systems. acs.orgnih.gov
On the Indole Component: Substituents can also be present on the indole nucleus without impeding the reaction. The reaction tolerates various groups at different positions of the indole ring. For example, indoles substituted with electron-donating groups like methyl (-CH3) or electron-withdrawing halogens (e.g., 5-bromoindole) are commonly used to produce functionalized BIMs. rsc.orgresearchgate.net This compatibility allows for the fine-tuning of the steric and electronic properties of the final molecule.
The high degree of functional group compatibility makes this synthetic route a powerful tool for creating a wide array of structurally varied bis(indolyl)methanes, enabling systematic studies of their chemical and biological properties.
| Indole Reactant | Aldehyde Reactant | Substituent Type on Aldehyde | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Indole | 4-Methoxybenzaldehyde | Electron-Donating (-OCH3) | 87% | nih.gov |
| Indole | Benzaldehyde | Unsubstituted | 85% | nih.gov |
| Indole | 4-Fluorobenzaldehyde | Electron-Withdrawing (-F) | 81% | nih.gov |
| Indole | 4-Bromobenzaldehyde | Electron-Withdrawing (-Br) | 79% | nih.gov |
| Indole | 4-Cyanobenzaldehyde | Electron-Withdrawing (-CN) | 72% | nih.gov |
| Indole | 4-Nitrobenzaldehyde | Electron-Withdrawing (-NO2) | 67% | nih.gov |
| 2-Methylindole | Furfural | Heterocyclic | 82% | acs.org |
| Indole | Indole-3-carbaldehyde | Heterocyclic | 82% | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1,1 3 Phenylallylidene Bis 1h Indole
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
A thorough search for crystallographic information on 1,1'-(3-Phenylallylidene)bis(1H-indole) did not yield any specific studies. To perform the requested analysis, a single-crystal X-ray diffraction experiment would be necessary. Such an experiment would provide precise atomic coordinates, from which the molecular architecture could be determined.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Without crystallographic data, a table of bond lengths, bond angles, and torsion angles cannot be compiled. This information is fundamental to understanding the molecule's geometry in the solid state.
Conformational Analysis and Preferred Geometries
The preferred conformation of the molecule, including the spatial arrangement of the two indole (B1671886) rings relative to the phenylallylidene linker, can only be definitively established through experimental data like X-ray diffraction or advanced computational modeling, which also requires validation against experimental findings.
Intermolecular Interactions and Crystal Packing
Details regarding how molecules of 1,1'-(3-Phenylallylidene)bis(1H-indole) arrange themselves in a crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions, are unknown without a crystal structure determination.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic NMR data might exist for related compounds, detailed 1D and 2D NMR studies (COSY, HSQC, HMBC, NOESY) specific to 1,1'-(3-Phenylallylidene)bis(1H-indole) have not been found in the surveyed literature. This type of advanced analysis is crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.
Elucidation of Complex Spin Systems and Connectivity
The analysis of spin systems and proton-proton coupling networks within the indole rings and the phenylallylidene bridge requires, at a minimum, a high-resolution 1D ¹H NMR spectrum and ideally a 2D COSY experiment.
2D NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)
A complete and unambiguous assignment of the molecular structure in solution relies on a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in conformational analysis in solution.
Without access to the raw or processed data from these experiments, a scientifically rigorous discussion of the compound's NMR spectroscopy is not possible. Further research and publication of the experimental characterization of 1,1'-(3-Phenylallylidene)bis(1H-indole) are required to provide the detailed analysis requested.
Variable Temperature NMR for Dynamic Processes
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique used to investigate dynamic molecular processes, such as conformational changes or restricted rotations that occur on the NMR timescale. rsc.orgresearchgate.netresearchgate.net For a molecule like 1,1'-(3-phenylallylidene)bis(1H-indole), several dynamic processes can be envisaged, primarily involving hindered rotation around single bonds due to steric bulk. The rotation of the two indole rings and the phenyl group relative to the allylidene bridge can be energetically hindered.
By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where rotation is rapid, sharp, time-averaged signals are typically observed. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the exchange rate may become slow on the NMR timescale, leading to the decoalescence of a signal into two or more distinct signals representing the different conformers. researchgate.net The temperature at which the signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
For 1,1'-(3-phenylallylidene)bis(1H-indole), VT-¹H NMR could be used to study the rotational dynamics of the indole and phenyl moieties. Protons located on these rings might show significant changes in their chemical shifts and signal shapes as the temperature is varied.
Table 1: Illustrative VT-NMR Data for Protons on Indole Rings of 1,1'-(3-Phenylallylidene)bis(1H-indole)
| Temperature (K) | Proton Hx Signal Appearance | Exchange Rate |
|---|---|---|
| 350 | Sharp singlet | Fast |
| 310 (Tc) | Broad singlet (Coalescence) | Intermediate |
Note: This data is hypothetical and for illustrative purposes.
Solid-State NMR for Polymorphic Studies and Amorphous Forms
Solid-State NMR (ssNMR) spectroscopy is an essential tool for characterizing the structure of materials in the solid state, including crystalline polymorphs and amorphous forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance signal sensitivity and resolution.
For 1,1'-(3-phenylallylidene)bis(1H-indole), ssNMR, particularly ¹³C CP-MAS, can be used to identify and distinguish between different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can lead to distinct local electronic environments for the carbon atoms. These differences manifest as variations in the isotropic chemical shifts in the ¹³C ssNMR spectrum. Each unique carbon atom in the asymmetric unit of the crystal lattice will give rise to a distinct resonance, and the number and position of these resonances can serve as a fingerprint for a specific polymorphic form. Similarly, an amorphous form would typically display broad, poorly resolved peaks compared to the sharp signals of a crystalline sample.
Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs of 1,1'-(3-Phenylallylidene)bis(1H-indole)
| Carbon Atom | Polymorph A Chemical Shift (ppm) | Polymorph B Chemical Shift (ppm) |
|---|---|---|
| C=C (alkene) | 128.5, 135.2 | 129.1, 136.0 |
| C-N (bridgehead) | 65.8 | 67.2 |
| Indole C4/C7 | 121.3, 122.5 | 121.8, 123.0 |
Note: This data is hypothetical and for illustrative purposes.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. researchgate.netrsc.org These two techniques are often complementary; FTIR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in polarizability. mdpi.com
Assignment of Characteristic Functional Group Frequencies
The structure of 1,1'-(3-phenylallylidene)bis(1H-indole) contains several distinct functional groups whose characteristic vibrations can be identified. These include the C-H stretching of the aromatic indole and phenyl rings, the C-H stretching of the vinylic group, C=C stretching from both the aromatic systems and the alkene bridge, and various vibrations associated with the indole nucleus, including C-N stretching. The analysis of these frequencies allows for the confirmation of the presence of these key structural components. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for 1,1'-(3-Phenylallylidene)bis(1H-indole)
| Functional Group | Vibration Type | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |
| Vinylic C=C-H | Stretch | 3050 - 3010 | 3050 - 3010 |
| Aromatic C=C | Stretch | 1600, 1580, 1500, 1450 | 1600, 1580 |
| Alkene C=C | Stretch | 1650 - 1630 | 1650 - 1630 (strong) |
| Indole Ring | Skeletal Vibrations | 1460 - 1330 | 1460 - 1330 |
Note: Frequency ranges are typical and can vary based on molecular environment.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. researchgate.netrsc.org Unlike standard mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which is crucial for unambiguously determining its elemental composition. scielo.br
Accurate Mass Determination and Elemental Composition
For 1,1'-(3-phenylallylidene)bis(1H-indole), the first step is to determine its molecular formula, which is C₂₅H₂₀N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision.
When the compound is analyzed by HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI) to form the protonated molecule [M+H]⁺, the instrument measures its m/z value. The extremely high accuracy of this measurement allows for the experimental mass to be compared against the theoretical mass. If the measured mass matches the calculated mass within a very narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed elemental composition, C₂₅H₂₀N₂, effectively confirming the molecular formula of the compound.
Table 4: High-Resolution Mass Spectrometry Data for 1,1'-(3-Phenylallylidene)bis(1H-indole)
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀N₂ |
| Ion Formula | [C₂₅H₂₁N₂]⁺ |
| Calculated Exact Mass ([M+H]⁺) | 349.1705 |
| Measured Exact Mass ([M+H]⁺) | 349.1701 |
Note: The measured mass and error are illustrative values.
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For 1,1'-(3-phenylallylidene)bis(1H-indole), electron impact (EI) or electrospray ionization (ESI) would likely be employed. The fragmentation of this molecule is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
A plausible fragmentation pathway would initiate with the cleavage of the bonds connecting the two indole rings to the allylidene bridge. This would be expected to generate a stable indolyl cation and a corresponding radical. The presence of the phenyl group and the conjugated double bond in the allylidene bridge would influence the charge distribution and the subsequent fragmentation steps.
Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom or the entire aldehyde group. whitman.edu In the case of 1,1'-(3-phenylallylidene)bis(1H-indole), cleavage adjacent to the indole nitrogen is also a likely event, characteristic of amine fragmentation. libretexts.org The fragmentation of the cinnamaldehyde (B126680) moiety, a core component of the molecule's structure, typically involves cleavages that lead to the formation of stable aromatic ions. researchgate.netresearchgate.net
Based on these principles, a proposed fragmentation pathway for 1,1'-(3-phenylallylidene)bis(1H-indole) is outlined below:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Plausible Fragmentation Step |
| 348 | [C₂₅H₂₀N₂]⁺• | Molecular Ion |
| 231 | [C₁₇H₁₃N]⁺ | Loss of an indole radical |
| 117 | [C₈H₇N]⁺ | Indole cation |
| 116 | [C₈H₆N]⁺ | Loss of a hydrogen atom from the indole cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from the phenylallylidene moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This interactive data table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry applied to the structure of 1,1'-(3-phenylallylidene)bis(1H-indole).
Other Advanced Characterization Techniques
Beyond mass spectrometry, a suite of other advanced techniques would be invaluable in providing a complete picture of the physicochemical properties of 1,1'-(3-phenylallylidene)bis(1H-indole).
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. phi.comazooptics.com For a thin film or powdered sample of 1,1'-(3-phenylallylidene)bis(1H-indole), XPS would provide crucial information about the presence and bonding environment of carbon, nitrogen, and any surface contaminants.
High-resolution scans of the C 1s and N 1s regions would be of particular interest. The C 1s spectrum is expected to be complex, with distinct peaks corresponding to C-C bonds in the aromatic rings, C=C bonds in the allylidene bridge, and C-N bonds of the indole rings. The N 1s spectrum would provide insight into the chemical state of the indole nitrogen atoms. Any surface oxidation could also be detected by the presence of C-O or N-O species.
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |
| Carbon | C 1s | ~285.5 | C-N |
| Nitrogen | N 1s | ~400.0 | Indole N-H |
This interactive data table presents hypothetical XPS binding energies for the primary elements in 1,1'-(3-phenylallylidene)bis(1H-indole), based on typical values for similar organic compounds.
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the morphology and crystal structure of materials at the nanoscale. bohrium.comnih.gov While typically applied to inorganic materials, advancements in low-dose imaging have made it increasingly applicable to beam-sensitive organic molecules. nih.gov
If 1,1'-(3-phenylallylidene)bis(1H-indole) can be prepared as a thin crystalline film or as well-dispersed nanocrystals, HRTEM could reveal details about its crystal lattice, including lattice spacing and the presence of any defects. The resulting images could confirm the crystalline nature of the material and provide insights into its packing arrangement. The applicability of this technique is highly dependent on the ability of the compound to form ordered structures suitable for imaging.
Thermal Gravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For 1,1'-(3-phenylallylidene)bis(1H-indole), a TGA thermogram would reveal the temperature at which the compound begins to decompose.
Given the aromatic nature of the compound, it is expected to exhibit relatively high thermal stability. The TGA curve would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset of decomposition would provide a quantitative measure of its thermal stability, which is a critical parameter for applications where the material might be exposed to high temperatures. Bis(indolyl)methane derivatives have been shown to be stable up to high temperatures, with significant weight loss occurring above 250°C. acs.org
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 25 - 250 | < 1% | Loss of adsorbed moisture |
| 250 - 400 | ~ 50% | Onset of major decomposition |
| > 400 | > 90% | Complete decomposition |
This interactive data table presents a hypothetical TGA profile for 1,1'-(3-phenylallylidene)bis(1H-indole), illustrating its expected thermal decomposition behavior based on data for similar compounds.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the molecular structure, electronic properties, and vibrational characteristics of chemical compounds. These computational methods provide insights at the atomic level that complement and help interpret experimental data. For novel or complex molecules like 1,1'-(3-Phenylallylidene)bis(1H-indole), such calculations can predict molecular geometry, orbital energies, and spectroscopic behavior.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. It is widely used to determine ground-state properties, including optimized geometries, electronic structures, and vibrational frequencies. For analogous compounds, methods like B3LYP are often paired with basis sets such as 6-311++G(d,p) to achieve reliable results that correlate well with experimental findings. clinicsearchonline.org
Geometry Optimization and Energetics of Conformers
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 1,1'-(3-Phenylallylidene)bis(1H-indole), which has multiple rotatable bonds, several stable conformations (conformers) may exist, each corresponding to a local minimum on the potential energy surface.
Computational studies on related heterocyclic structures often reveal multiple stable conformers with small energy differences between them. The optimization process would involve systematically exploring the rotational possibilities around the single bonds connecting the indole (B1671886) rings to the central phenylallylidene bridge to identify the most stable three-dimensional structures.
Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron.
LUMO: Represents the ability of a molecule to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and electronic excitation properties. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. In studies of similar conjugated systems, the HOMO-LUMO gap helps to predict quantum chemical descriptors and reactivity. semanticscholar.org
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO levels |
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The simulated spectra can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of observed vibrational bands. For example, in similar organic molecules, DFT calculations have been used to precisely assign C=C stretching vibrations and other characteristic modes. clinicsearchonline.org
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods are available to study electronic properties.
Ab Initio Methods: These calculations, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without using empirical parameters. They can be computationally intensive but provide a high level of theory.
Semi-Empirical Methods: Methods like PM3 use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods, making them suitable for very large molecules, though they are generally less accurate. researchinventy.com
These methods can be used to corroborate findings from DFT or to perform preliminary scans of molecular properties before employing more computationally expensive techniques.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1,1'-(3-Phenylallylidene)bis(1H-indole), this involves analyzing the rotation of the two indole rings and the phenyl group relative to the central allylidene linker.
A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By systematically changing specific geometric parameters (like torsion angles) and calculating the energy at each point, a PES can be constructed. This surface reveals the low-energy conformers (valleys on the surface) and the energy barriers required for interconversion between them (saddle points or peaks). This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. Studies on similarly flexible molecules have used these techniques to understand how conformational changes impact molecular properties. mdpi.com
Global and Local Minima Identification
A computational conformational analysis would be performed to identify the most stable three-dimensional arrangements of 1,1'-(3-Phenylallylidene)bis(1H-indole). This process involves systematically rotating the single bonds within the molecule—specifically the bonds connecting the indole rings to the central carbon and the bonds within the phenylallylidene linker—to map out the potential energy surface. The results would identify:
Global Minimum: The single, most energetically favorable conformation of the molecule.
Local Minima: Other stable, but slightly higher-energy, conformations.
This analysis would likely be presented in a data table listing the relative energies of these conformers and their defining dihedral angles.
Barrier Heights for Rotational and Conformational Changes
Following the identification of stable minima, this section would detail the energy required for the molecule to transition between these different conformations. By calculating the energy of the transition states that lie between minima, scientists can determine the activation energy, or rotational barrier. This information is crucial for understanding the molecule's flexibility and the likelihood of conformational changes at different temperatures. Findings would typically be summarized in a table showing the energy barriers (in units like kcal/mol or kJ/mol) for specific bond rotations.
Molecular Reactivity and Interaction Studies
Frontier Molecular Orbital (FMO) Theory for Electrophilic/Nucleophilic Sites
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The distribution and energy of these orbitals are fundamental to a molecule's reactivity. youtube.com
HOMO: Indicates regions of the molecule most likely to donate electrons, thus acting as a nucleophile.
LUMO: Indicates regions most likely to accept electrons, acting as an electrophile. youtube.com
A study on 1,1'-(3-Phenylallylidene)bis(1H-indole) would present visualizations of the HOMO and LUMO lobes distributed across the molecular structure. A data table would list the energies of the HOMO, LUMO, and the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of positive and negative charge.
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.
Blue/Green Regions: Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack.
This analysis would provide a colored 3D model of the molecule, revealing the charge distribution arising from its constituent atoms and functional groups, thereby predicting sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This provides insight into intramolecular stabilizing interactions, such as hyperconjugation. For 1,1'-(3-Phenylallylidene)bis(1H-indole), NBO analysis would quantify the strength of delocalization effects, for instance, from lone pairs on the nitrogen atoms into anti-bonding orbitals of adjacent parts of the molecule. The results are typically presented in a table listing the key donor-acceptor interactions and their corresponding stabilization energies.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations would model the physical movements of the atoms and molecules over time. For 1,1'-(3-Phenylallylidene)bis(1H-indole), an MD simulation could predict its behavior in a solvent, showing how it flexes, rotates, and interacts with surrounding molecules. This provides a dynamic picture of the molecule's conformational flexibility and its interactions with its environment, going beyond the static picture provided by energy minimization studies. The results would typically be presented as trajectory visualizations or plots of structural parameters over time.
Mechanistic Investigations of Formation and Transformation
Detailed Reaction Mechanisms for 1,1'-(3-Phenylallylidene)bis(1H-indole) Synthesis
The synthesis of 1,1'-(3-Phenylallylidene)bis(1H-indole) is typically achieved through the condensation of two equivalents of indole (B1671886) with one equivalent of cinnamaldehyde (B126680). This reaction is a classic example of an electrophilic aromatic substitution, which proceeds efficiently in the presence of an acid catalyst.
The reaction requires a catalyst to enhance the electrophilicity of the cinnamaldehyde's carbonyl group, thereby making it susceptible to nucleophilic attack by the electron-rich indole ring. A variety of catalysts can be employed, each functioning through a similar activation principle.
Protic Acids: Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid are effective catalysts. The mechanism begins with the protonation of the carbonyl oxygen of cinnamaldehyde. This protonation increases the positive charge on the carbonyl carbon, significantly enhancing its electrophilicity and activating it for the subsequent nucleophilic attack by indole.
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and ruthenium(III) chloride (RuCl₃·3H₂O) catalyze the reaction by coordinating to the lone pair of electrons on the carbonyl oxygen. nih.govresearchgate.net This coordination withdraws electron density from the carbonyl group, which, similar to protonation, makes the carbonyl carbon more electrophilic. uchicago.edu Some studies have also employed triethylborane (B153662) (TEB) as a mild Lewis acid catalyst for similar transformations. nih.gov
Heterogeneous and Green Catalysts: In efforts to develop more environmentally benign methodologies, solid acid catalysts such as clays, zeolites, and sulfated titania have been utilized. nih.govtsijournals.com These materials possess acidic sites on their surfaces that can activate the aldehyde. Lipase enzymes, such as TLIM, have also been shown to catalyze the formation of bis(indolyl)methanes in aqueous media, offering a green alternative. nih.gov
| Catalyst Type | Examples | Activation Mechanism |
|---|---|---|
| Protic Acids | HCl, H₂SO₄, p-TsOH | Protonation of the carbonyl oxygen. |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, FeCl₃, RuCl₃·3H₂O | Coordination to the carbonyl oxygen. nih.govresearchgate.net |
| Heterogeneous Catalysts | Clays, Zeolites, Sulfated Titania | Interaction with surface acid sites. nih.govtsijournals.com |
| Biocatalysts | Lipase TLIM | Enzymatic activation in an active site. nih.gov |
The reaction proceeds through a stepwise mechanism involving distinct intermediates and transition states.
Step 1: First Electrophilic Substitution Following activation of the cinnamaldehyde carbonyl group by the catalyst, the C3 position of the first indole molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is the rate-determining step for this stage, passing through a high-energy transition state leading to the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate). This intermediate is then deprotonated to restore aromaticity, yielding an indolyl-phenylallyl-carbinol intermediate.
Step 2: Formation of the Azafulvenium Ion The carbinol intermediate is unstable under acidic conditions and is readily protonated at the hydroxyl group, forming a good leaving group (water). The departure of water generates a highly reactive and resonance-stabilized carbocation known as an azafulvenium ion (or a vinylogous gramine-type intermediate). This cation is a potent electrophile and is the key intermediate that drives the second half of the reaction. Its stability is derived from the delocalization of the positive charge onto the nitrogen atom of the indole ring. researchgate.net
Step 3: Second Electrophilic Substitution The highly electrophilic azafulvenium ion is then attacked by the C3 position of a second indole molecule. This nucleophilic attack proceeds through another transition state to form a new C-C bond, resulting in the protonated form of the final product.
Step 4: Deprotonation Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen of the newly added indole ring, regenerating the catalyst and yielding the neutral 1,1'-(3-Phenylallylidene)bis(1H-indole) product. Some studies involving similar reactions have successfully isolated stable intermediates, providing strong evidence for this proposed mechanistic pathway. rsc.org
Mechanistic Pathways of N-N Bond Formation
This section is not applicable to the standard synthetic route for 1,1'-(3-Phenylallylidene)bis(1H-indole) from indole and cinnamaldehyde, as this reaction exclusively involves the formation of C-C and C-N bonds.
Applications in Advanced Chemical Systems Excluding Prohibited Areas
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are non-covalent intermolecular interactions. The structure of 1,1'-(3-Phenylallylidene)bis(1H-indole) is particularly suited for exploration in this field due to the presence of multiple sites capable of engaging in such interactions.
While specific studies detailing the host-guest chemistry of 1,1'-(3-Phenylallylidene)bis(1H-indole) are not extensively documented, the inherent features of its bis-indole structure suggest a strong potential for selective binding. The indole (B1671886) rings, with their electron-rich π-systems, can act as effective hosts for electron-deficient guest molecules. The spatial arrangement of the two indole units, dictated by the phenylallylidene linker, creates a potential binding pocket.
The principles of host-guest chemistry rely on the complementary nature of the host and guest in terms of size, shape, and electronic properties. It is plausible that 1,1'-(3-Phenylallylidene)bis(1H-indole) could selectively bind with various guest molecules, including cations, anions, and neutral organic molecules, through a combination of non-covalent interactions. For instance, the selective oxidation of a substrate inside an aqueous cage has been demonstrated to be influenced by host-guest interactions, where the host selectively encapsulates and transforms a specific molecule from a mixture.
The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. Bis-indole derivatives, in general, have shown a propensity for self-assembly into complex architectures. For example, certain bis(indole)-based molecules have been observed to form stable double helix structures in both solid and solution states. This self-assembly is driven by specific intermolecular interactions.
The phenylallylidene linker in 1,1'-(3-Phenylallylidene)bis(1H-indole) introduces a degree of conformational flexibility while also enforcing a general spatial relationship between the two indole moieties. This balance is crucial for directing the self-assembly process. It is conceivable that this compound could self-assemble into various supramolecular structures, such as sheets, fibers, or helical arrangements, depending on the solvent and other environmental conditions.
The stability and structure of supramolecular assemblies are governed by a variety of non-covalent interactions. The molecular structure of 1,1'-(3-Phenylallylidene)bis(1H-indole) is rich in features that can participate in these interactions:
Hydrogen Bonding: While the 1,1'-substitution pattern precludes the typical N-H hydrogen bonding seen in unsubstituted indoles, the nitrogen atoms can still act as hydrogen bond acceptors. Furthermore, C-H···π interactions, where a C-H bond interacts with the π-system of the indole or phenyl rings, are also possible.
π-Stacking: The planar aromatic systems of the indole and phenyl rings make π-stacking a significant driving force for intermolecular association. These interactions are crucial in the formation of columnar or layered supramolecular structures.
Cation-π Interactions: The electron-rich indole rings are excellent candidates for engaging in cation-π interactions, where a cation is attracted to the face of the aromatic ring. This type of interaction is fundamental in biological systems for molecular recognition and has been observed in synthetic systems as well. semanticscholar.orgnih.govnih.govresearchgate.net The strength of this interaction can be comparable to that of hydrogen bonds and salt bridges. semanticscholar.org The indole nucleus, particularly the six-membered ring, is known to be a potent binder for cations. nih.gov
Anion-π Interactions: Although less common than cation-π interactions, anion-π interactions can occur when an anion interacts with an electron-deficient aromatic ring. While the indole rings themselves are electron-rich, appropriate substitution on the phenyl ring could potentially modulate the electronic properties to facilitate such interactions.
A summary of potential non-covalent interactions involving the indole moiety is presented in the table below.
| Interaction Type | Description | Potential Role in 1,1'-(3-Phenylallylidene)bis(1H-indole) |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen. | The indole nitrogen atoms can act as hydrogen bond acceptors. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Drives the self-assembly of molecules into ordered structures. |
| Cation-π | Electrostatic interaction between a cation and the face of an electron-rich π system. | Enables the binding of cationic guests within a potential host structure. semanticscholar.org |
| Anion-π | Interaction between an anion and an electron-deficient aromatic ring. | Could be engineered through substitution to allow for anion recognition. |
A fascinating application of self-assembling molecules is the formation of supramolecular channels and complex architectures. Research on other bis(indole) systems has demonstrated that these molecules can form supramolecular polymeric channels. nih.gov In one study, a bis(indole) double helix was shown to unwind in the presence of chloride anions to form an anion-coordinated channel capable of efficient and selective ion transport across lipid bilayer membranes. nih.gov This process was reversible upon the addition of silver ions, which rewound the helix. nih.gov
Given the structural similarities, it is plausible that 1,1'-(3-Phenylallylidene)bis(1H-indole) or its functionalized derivatives could be designed to form similar stimulus-responsive supramolecular architectures. The phenylallylidene linker could provide the necessary structural motifs to guide the assembly into well-defined channels or pores with potential applications in molecular transport and separation.
Materials Science Applications
The unique electronic and structural properties of 1,1'-(3-Phenylallylidene)bis(1H-indole) also make it a candidate for applications in materials science, particularly in the development of chemical sensors.
Chemosensors are molecules designed to bind selectively with a specific analyte, resulting in a detectable signal, such as a change in color or fluorescence. Indole-based compounds have been extensively investigated as chemosensors for a variety of ions and neutral molecules.
The two indole units in 1,1'-(3-Phenylallylidene)bis(1H-indole) can act as signaling moieties. The binding of an analyte to a receptor site within the molecule can perturb the electronic structure of the indole rings, leading to a change in their photophysical properties. For instance, various indole derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions like Zn²⁺, Al³⁺, and Fe³⁺, as well as anions like CN⁻. The interaction with the analyte can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").
The design of a chemosensor based on 1,1'-(3-Phenylallylidene)bis(1H-indole) would involve the incorporation of a specific binding site for the target analyte. The phenylallylidene bridge and the indole nitrogen atoms could potentially be functionalized to create a tailored binding pocket. The inherent fluorescence of the indole moiety makes it a promising scaffold for the development of sensitive and selective optical sensors.
| Analyte Type | Sensing Principle | Example from Indole Derivatives |
| Cations (e.g., Zn²⁺, Fe³⁺) | Coordination with heteroatoms leading to changes in electronic properties. | Turn-on fluorescence upon binding of Zn²⁺. |
| Anions (e.g., CN⁻) | Hydrogen bonding or displacement assays. | Restoration of fluorescence in a metal complex upon addition of CN⁻. |
| Neutral Molecules | Host-guest interactions based on size, shape, and electronic complementarity. | Changes in fluorescence or color upon encapsulation of the guest. |
Optoelectronic Properties (e.g., Photophysical Phenomena for Light Emission/Absorption)
While specific experimental data on the optoelectronic properties of 1,1'-(3-Phenylallylidene)bis(1H-indole) are not extensively detailed in the literature, the photophysical phenomena of structurally related bis(indolyl) compounds have been investigated. Analogous compounds, such as 3,3′-bisindolyl(aryl)methanes, exhibit distinct absorption and emission characteristics stemming from their electronic structure. rsc.org
The absorption spectra of these related bis-indole systems typically show two main regions. High-energy peaks, generally observed between 220–290 nm, are assigned to allowed 1ππ* intraligand (¹IL) transitions located on the indole rings and the associated aryl substituents. rsc.org A second set of peaks at lower energies (e.g., 490–530 nm) may be attributed to intraligand or ligand-to-ligand charge transfer (¹LLCT) transitions. rsc.org
Furthermore, many of these bis-indole derivatives are highly emissive. They often display structured emission bands with maxima in the range of 420–450 nm. rsc.org This luminescence is understood to originate from ligand-centered 1ππ* emissions, with contributions from both the indole moieties and other aromatic groups within the molecule. rsc.org The development of stable and tunable polycyclic aromatic compounds derived from indole frameworks is a crucial area of research for advancing organic optoelectronics. chemrxiv.org The merging of indole and other moieties into single polycyclic frameworks allows for the fine-tuning of the HOMO-LUMO gap, leading to distinct shifts in optoelectronic properties. chemrxiv.org These characteristics make such compounds promising candidates for applications in optoelectronic devices. chemrxiv.org
| Property | Wavelength/Range | Transition Type | Reference |
| High-Energy Absorption | 220–290 nm | 1ππ* Intraligand (¹IL) | rsc.org |
| Low-Energy Absorption | 490–530 nm | Intraligand/Ligand-to-Ligand Charge Transfer (¹LLCT) | rsc.org |
| Emission Maximum | 420–450 nm | Ligand-Centered 1ππ* Emission | rsc.org |
Table 1: Representative Photophysical Properties of Structurally Related 3,3′-Bisindolyl(aryl)methanes.
Polymer Chemistry and Polymer Initiators
Direct applications of 1,1'-(3-Phenylallylidene)bis(1H-indole) in polymer chemistry or as a polymer initiator have not been specifically documented. However, the broader class of indole derivatives and metal complexes with related ligands have been utilized in polymerization processes. Polymerization initiators are compounds that generate reactive species (radicals, cations, or anions) to start a polymerization chain reaction.
In the context of ring-opening polymerization, certain metal complexes serve as effective initiators. For instance, coordination polymers of Co(II), Cu(II), and Zn(II) featuring N-heterocyclic ligands have been shown to be good initiators for the polymerization of ε-caprolactone under solvent-free conditions. nih.govmdpi.com Given that the bis(1H-indole) structure of 1,1'-(3-Phenylallylidene)bis(1H-indole) possesses nitrogen atoms capable of coordination, it could potentially be used as a ligand to synthesize metal complexes. Such complexes might then be investigated as initiators for various polymerization reactions, analogous to established systems. nih.govmdpi.com The design of such metal complexes could provide a pathway for its application in producing biodegradable polymers like polycaprolactone. mdpi.com
Design of Functional Materials with Unique Properties
The bis-indole scaffold is a valuable platform for the design of functional materials with unique properties. The electron-rich nature of the indole rings, combined with the stereochemical possibilities of the linking bridge, allows for the creation of materials with tailored electronic, optical, and catalytic functions.
One area of application is in the development of materials for organic optoelectronics. Indophenine dyes, which are electron-deficient building blocks containing oxindole (B195798) moieties, have been designed for such purposes due to their extended π-conjugated systems and deep LUMO levels. mdpi.com In contrast, the electron-rich indole rings in 1,1'-(3-Phenylallylidene)bis(1H-indole) suggest its potential use in different types of electronic materials, possibly as a p-type semiconductor component.
Furthermore, bis-indole architectures are instrumental in creating chiral scaffolds for asymmetric synthesis. nih.gov By controlling the C₂-symmetry, these frameworks can be modified to create diverse structures that promote highly selective reactions. nih.gov The specific arrangement of the two indole units can also lead to unique supramolecular assemblies. For example, in related 3,3′-bisindolyl(aryl)methanes, hydrogen bonding between the indole N–H groups and polar solvents or other acceptors can create one-dimensional chains. rsc.org This type of self-assembly is a key principle in designing materials for selective ion sensing and other host-guest chemistry applications. rsc.org
Catalysis
Organocatalysis or Ligand Design in Metal-Catalyzed Reactions
The 1,1'-(3-Phenylallylidene)bis(1H-indole) structure is well-suited for applications in catalysis, both as a potential organocatalyst itself or, more commonly, as a bidentate ligand for metal-catalyzed reactions. The two nitrogen atoms of the indole moieties can act as donor sites to coordinate with a metal center, forming a stable chelate complex.
Ligand Design in Metal-Catalyzed Reactions: Indole-based ligands have been successfully employed in a variety of metal-catalyzed transformations.
Rare-Earth Metal Catalysis: 1,3-functionalized indolyl-based ligands have been used to support rare-earth metal complexes that are highly efficient for the hydrosilylation of alkenes. nih.gov
Gold Catalysis: Indole-functionalized N-heterocyclic carbenes have been used to create gold complexes that catalyze hydrohydrazination of terminal alkynes. researchgate.net Additionally, gold(I) catalysts have been used in the cycloisomerization of bis(indolyl)-1,3-diynes, where the ligand's steric nature controls the reaction's regioselectivity. nih.gov
Palladium Catalysis: Palladium complexes are pivotal in indole chemistry, catalyzing reactions such as C-H functionalization and allylation. beilstein-journals.orgnih.gov The bis-indole framework could serve as a supporting ligand to modulate the reactivity and selectivity of the palladium center.
Iridium Catalysis: Iridium(III) complexes supported by cis-chelating bis(N-heterocyclic carbene) ligands have been developed as potent photo-catalysts for various reactions, including visible-light-driven radical cyclization and CO₂ reduction. researchgate.net This highlights the potential for bis-nitrogen donor ligands, like the one presented by the target compound, in photoredox catalysis.
Organocatalysis: Chiral bis-indole architectures have emerged as a powerful class of organocatalysts. For example, C₂-symmetric, spirocyclic bis-indole compounds known as SPINDOLEs have been developed and used to promote highly selective asymmetric reactions, including hydrogenation, allylic alkylation, hydroboration, and Michael additions. nih.gov
Mechanism of Catalytic Action and Selectivity
The mechanism of catalytic action involving a bis-indole compound depends on its specific role.
As a Ligand in Metal Catalysis: When 1,1'-(3-Phenylallylidene)bis(1H-indole) acts as a ligand, its primary role is to modulate the electronic and steric properties of the metal center. The catalytic cycle occurs at the metal, but the ligand influences key steps such as oxidative addition, reductive elimination, and substrate coordination, thereby controlling reaction rates and selectivity. For instance, in palladium-catalyzed C-H functionalization, a proposed mechanism involves the direct palladation of the indole at the C-3 position to form an indolyl-palladium complex, which then undergoes a Heck-type reaction. beilstein-journals.org The nature of the ligand bound to the palladium is crucial for the efficiency and regioselectivity of this process.
In Organocatalysis (by Analogy): While the target compound is an N,N'-linked bis-indole, the mechanism of acid-catalyzed reactions of C,C'-linked bis-indoles provides insight into the reactivity of the indole nucleus. The synthesis of 3,3´-[(4-X-phenyl)methanediyl]bis(1H-indoles) is often catalyzed by Lewis or Brønsted acids. A probable mechanism involves the activation of an aldehyde by the acid catalyst, making the carbonyl carbon more electrophilic. researchgate.net This is followed by a nucleophilic attack from the electron-rich C3-position of an indole molecule to form a mono(indolyl)methanol-type intermediate. researchgate.netresearchgate.net Subsequent protonation of the hydroxyl group and elimination of water generates a carbocation, which is then attacked by a second indole molecule to yield the final bis(indolyl)methane product. researchgate.net The catalyst facilitates the key bond-forming steps by lowering the activation energy.
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes for N,N'-Bisindoles
The synthesis of bisindoles is a well-established field, but the construction of derivatives with a direct N,N'-linkage remains a significant challenge due to the inherent instability of the N-N bond. thieme-connect.com Future research will likely focus on developing more robust, efficient, and stereoselective methods.
Key areas for development include:
Advanced Catalytic Systems: While traditional methods often rely on the electrophilic substitution of the indole (B1671886) C3 position with aldehydes or ketones, future syntheses will gravitate towards more sophisticated catalytic approaches. mdpi.com Gold-catalyzed reactions, such as the formal (4+1) cycloaddition of N-aminoindoles with alkynylcyclohexadienones, present a novel strategy for the direct construction of the N,N'-bisindole core. thieme-connect.comresearchgate.net Similarly, palladium-catalyzed methods, including the de novo construction of one of the indole skeletons, have shown promise for the first enantioselective synthesis of N-N bisindole atropisomers. nih.gov
Organocatalysis: The use of chiral phosphoric acids and other organocatalysts is an emerging frontier for achieving high enantioselectivity in the synthesis of axially chiral N,N'-bisindoles, a feat that is difficult to accomplish with traditional methods. researchgate.net
Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic protocols. Future work should explore the use of biodegradable catalysts, solvent-free conditions (e.g., grindstone chemistry), or aqueous media to reduce the environmental impact of synthesis. rsc.orgresearchgate.net The use of solid-supported catalysts, such as silica-supported ferric chloride, offers advantages like easy separation, recyclability, and reduced waste. rsc.org
Multicomponent Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step. Designing new MCRs that incorporate N-aminoindoles could provide rapid access to diverse libraries of N,N'-bisindole derivatives for screening and application. mdpi.com
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| Gold-Catalyzed (4+1) Cycloaddition | Gold Catalysts | Direct construction of N,N'-bisindole core, good functional group tolerance. researchgate.net |
| Palladium-Catalyzed de novo Synthesis | Palladium Catalysts | Unprecedented enantioselective synthesis of N-N bisindole atropisomers. nih.gov |
| Organocatalytic Cycloadditions | Chiral Phosphoric Acids | High enantioselectivity for axially chiral products. researchgate.net |
| Solid-Supported Catalysis | Silica-Supported FeCl₃ | Recyclability, solvent-free conditions, operational simplicity. rsc.org |
| Multicomponent Reactions | Various | High efficiency, rapid generation of molecular diversity. mdpi.com |
Exploration of Under-Explored Chemical Transformations and Reactivity
The unique structure of 1,1'-(3-Phenylallylidene)bis(1H-indole) offers several sites for chemical modification, many of which remain unexplored. Future research should aim to map the reactivity of this scaffold to unlock new derivatives and applications.
Reactions at the Allylidene Bridge: The conjugated double bond in the 3-phenylallylidene linker is a prime target for chemical transformation. Studies could investigate cycloaddition reactions (e.g., Diels-Alder), selective hydrogenation to create more flexible linkers, or oxidative cleavage to generate new functional groups.
Functionalization of the Indole Rings: While the N-positions are occupied, the indole rings can undergo further functionalization, particularly electrophilic substitution at the C3 positions (if sterically accessible) or other positions on the benzene (B151609) ring. This would allow for the tuning of the molecule's electronic and steric properties.
Chemistry of the N-N Bond: The N-N linkage in N,N'-bisindoles is a defining feature. Research into the stability and reactivity of this bond is crucial. Studies could explore conditions for its cleavage or its participation in coordination chemistry and catalysis. The development of reactions that form this bond, such as N-N bond-forming oxidative cyclizations, could also provide new synthetic avenues. organic-chemistry.org
Biocatalysis and Biomimetic Synthesis: Nature produces a vast array of complex bisindole alkaloids through highly specific enzymatic pathways. nih.govmdpi.com Exploring the use of enzymes or developing biomimetic catalytic systems could lead to novel and highly selective transformations of the 1,1'-(3-Phenylallylidene)bis(1H-indole) scaffold that are inaccessible through traditional synthetic chemistry.
Advanced Computational Modeling for Predictive Chemistry and Property Design
In silico methods are becoming indispensable tools in modern chemical research. For 1,1'-(3-Phenylallylidene)bis(1H-indole) and its derivatives, computational modeling can accelerate discovery and provide deep mechanistic insights.
Predictive Property Design: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict key properties including electronic structure, absorption/emission spectra, and reactivity. nih.gov This allows for the rational design of new derivatives with tailored characteristics for applications in materials science or as sensors.
Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize conditions and explain observed stereoselectivity, as has been demonstrated for the synthesis of N-N bisindole atropisomers. nih.gov
Target Identification and Docking: For potential biological applications, computational tools are invaluable. Molecular docking studies can predict the binding affinity of bisindole derivatives to specific biological targets. mdpi.comrsc.org Chemoinformatic platforms like PharmMapper and IdTarget can be used to predict potential protein targets, guiding experimental validation. nih.gov
Pharmacokinetic Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of designing bioactive molecules, allowing researchers to prioritize compounds with favorable drug-like properties. mdpi.com
Design of Next-Generation Supramolecular Systems and Smart Materials
The rigid, aromatic structure of bisindoles makes them excellent building blocks for supramolecular chemistry and the development of "smart" materials that respond to external stimuli. nih.gov
Photoresponsive Molecular Switches: The allylidene bridge is a key structural element that can enable photoisomerization. Research on bisindole analogues of the natural pigment caulerpin (B1599013) has shown that these molecules can undergo efficient E-to-Z isomerization upon UVA irradiation. This photoresponsive behavior can be harnessed to create light-controlled molecular switches, with potential applications in data storage, molecular machines, and photopharmacology.
Fluorescent and Colorimetric Sensors: Bis(indolyl)methanes are known to serve as fluorescent and colorimetric chemosensors for detecting ions and biomolecules. mdpi.comrsc.org Future work could focus on designing derivatives of 1,1'-(3-Phenylallylidene)bis(1H-indole) that exhibit selective changes in their optical properties upon binding to specific analytes, leveraging the extended conjugation of the system.
Self-Assembling Systems: The planar indole rings are prone to π-π stacking interactions, which can drive the self-assembly of molecules into ordered supramolecular structures. By modifying the peripheral substituents on the indole or phenyl rings, it may be possible to program the assembly of these molecules into wires, sheets, or other complex architectures for use in organic electronics.
Broader Chemical Utility Beyond Current Scope
While much of the research on bisindoles has been driven by their biological activity, the unique chemical structure of 1,1'-(3-Phenylallylidene)bis(1H-indole) opens doors to a wider range of applications.
Corrosion Inhibitors: The electron-rich indole rings can adsorb onto metal surfaces, making bisindole derivatives potential candidates for corrosion inhibitors, an area where these scaffolds have already shown promise. mdpi.com
Organic Dyes and Pigments: The extended π-conjugated system of the molecule suggests it could function as a dye. mdpi.comrsc.org Further functionalization of the indole or phenyl rings could be used to tune the color and photophysical properties for applications in textiles, coatings, or optoelectronic devices.
Building Blocks for Advanced Polymers: The bisindole unit can be incorporated as a monomer into polymerization reactions to create novel polymers. These materials could possess interesting thermal, electronic, or optical properties derived from the bisindole core, making them suitable for specialized applications in materials science. uninsubria.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
